N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide
Description
This compound is a benzamide derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxol group at the 4-position and a 2-chloro-5-nitrobenzamide moiety at the 2-position. Its synthesis likely involves coupling a 2-chloro-5-nitrobenzoyl chloride precursor with a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine intermediate, analogous to methods described in related compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5S/c18-12-3-2-10(21(23)24)6-11(12)16(22)20-17-19-13(7-27-17)9-1-4-14-15(5-9)26-8-25-14/h1-7H,8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOVAISHWKVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have anti-inflammatory activities, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Similar compounds have been found to inhibit cox enzymes, which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory mediators.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzodioxole moiety, and a nitrobenzamide structure. Its molecular formula is with a molecular weight of approximately 365.76 g/mol. The presence of the nitro group is particularly noteworthy as it has been associated with various biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.
2. Anticancer Properties
The compound has shown promising anticancer activity in various preclinical studies. It appears to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study reported an IC50 value indicating significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of tubulin polymerization |
3. Antimalarial Activity
Recent investigations have also highlighted the antimalarial potential of this compound, with low IC50 values against Plasmodium falciparum, the parasite responsible for malaria. This suggests that the compound may interfere with the parasite's metabolic pathways or inhibit its reproductive cycle.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism in both bacterial and cancer cells.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest, particularly affecting the G2/M transition in cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways has been noted, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the benzodioxole moiety could enhance both anticancer and antimicrobial efficacy .
Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of electron-withdrawing groups like nitro significantly enhances biological activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several benzodioxol-thiazole derivatives reported in the literature. Key differences lie in substituent groups, which modulate physicochemical and biological properties.
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s NO₂ and Cl groups contrast with methoxy (OCH₃) or methylthio (SCH₃) groups in analogs like Compound 92 . This results in lower solubility in polar solvents but higher reactivity in electrophilic substitutions.
- Melting Points : While specific data for the target compound is unavailable, analogs with nitro groups (e.g., Compound 6 in ) exhibit higher melting points (160–290°C) due to strong intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
